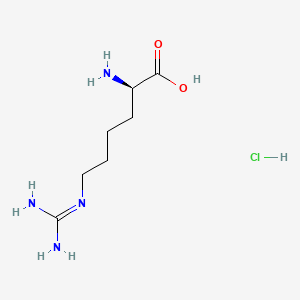

(R)-2-Amino-6-guanidinohexanoic acid hydrochloride

Descripción general

Descripción

®-2-Amino-6-guanidinohexanoic acid hydrochloride is a compound of significant interest in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-6-guanidinohexanoic acid hydrochloride typically involves the reaction of a suitable precursor with guanidine under controlled conditions. One common method includes the use of protected amino acids, which are then deprotected and reacted with guanidine to form the desired compound. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of ®-2-Amino-6-guanidinohexanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in various applications.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Amino-6-guanidinohexanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the guanidino group, potentially forming different oxidation states.

Reduction: Reduction reactions can convert the guanidino group to other functional groups.

Substitution: The amino and guanidino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different guanidino derivatives, while substitution reactions can produce a variety of amino acid derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

®-2-Amino-6-guanidinohexanoic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound is studied for its role in various biological processes, including enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of various chemicals and materials, owing to its unique properties.

Mecanismo De Acción

The mechanism of action of ®-2-Amino-6-guanidinohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group plays a crucial role in these interactions, often forming hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

L-Arginine: Another amino acid with a guanidino group, commonly used in various biological and medical applications.

L-Ornithine: An amino acid involved in the urea cycle, similar in structure but lacking the guanidino group.

L-Citrulline: An amino acid that is a precursor to L-arginine, involved in nitric oxide production.

Uniqueness

®-2-Amino-6-guanidinohexanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and guanidino groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Actividad Biológica

(R)-2-Amino-6-guanidinohexanoic acid hydrochloride, commonly known as homoarginine , is a derivative of the amino acid arginine. Its biological activity has been the subject of various studies, particularly concerning its role in metabolic processes and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₁₆N₄O₂·HCl

- Molecular Weight : 224.7 g/mol

- Melting Point : 213–215 °C

- Appearance : White granular powder

Homoarginine is believed to exert its biological effects primarily through its influence on nitric oxide (NO) production and its role as a substrate for nitric oxide synthases (NOS). The compound's guanidine group enhances its interaction with various enzymes, particularly those involved in metabolic pathways related to cardiovascular health.

Key Mechanisms:

- Nitric Oxide Production : Homoarginine serves as a substrate for NOS, leading to increased NO synthesis, which plays a crucial role in vascular function and blood flow regulation.

- Modulation of Enzyme Activity : It can influence the activity of several enzymes, including those involved in the urea cycle and amino acid metabolism.

Cardiovascular Effects

Research indicates that homoarginine may have beneficial effects on cardiovascular health. Studies have shown that elevated levels of homoarginine are associated with improved endothelial function and reduced risk of cardiovascular diseases.

- Endothelial Function : Homoarginine enhances endothelial nitric oxide availability, contributing to vasodilation and improved blood flow.

- Cardiovascular Risk : Epidemiological studies suggest that higher plasma levels of homoarginine correlate with lower incidences of cardiovascular events, such as myocardial infarction and stroke.

Neuroprotective Role

Recent findings suggest that homoarginine may also have neuroprotective properties. It has been implicated in:

- Reducing oxidative stress in neuronal tissues.

- Enhancing cognitive functions by modulating neurotransmitter systems.

Case Studies and Clinical Trials

- Cardiovascular Health : A study involving patients with coronary artery disease demonstrated that supplementation with homoarginine resulted in significant improvements in endothelial function compared to placebo groups .

- Neuroprotection : In animal models, homoarginine administration was linked to decreased neuronal apoptosis following ischemic events, suggesting potential therapeutic applications in stroke management .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Cardiovascular Health | Improved endothelial function | |

| Neuroprotection | Reduced oxidative stress | |

| Metabolic Regulation | Modulation of nitric oxide synthesis |

Table 2: Comparison with Related Compounds

| Compound | Mechanism of Action | Biological Effects |

|---|---|---|

| L-Arginine | Precursor for nitric oxide | Enhances blood flow |

| Homoarginine (R) | Substrate for nitric oxide synthase | Cardiovascular protection |

| (S)-2-Amino-6-guanidinohexanoic acid hydrochloride | Similar structure but different activity profile | Limited cardiovascular effects |

Propiedades

IUPAC Name |

(2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBVNVCKUYUDM-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678752 | |

| Record name | N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217456-98-8 | |

| Record name | N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.